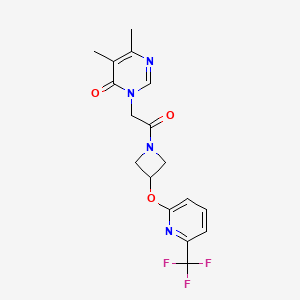
5,6-dimethyl-3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6-dimethyl-3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C17H17F3N4O3 and its molecular weight is 382.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5,6-Dimethyl-3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one is a complex organic compound with potential pharmacological applications. This article reviews its biological activity based on recent research findings, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
The compound has the following chemical characteristics:
- Molecular Formula : C20H23F3N4O3
- Molecular Weight : 424.4 g/mol
- CAS Number : 2380010-99-9
Research indicates that compounds containing pyrimidine and pyridine derivatives often exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific structural components of 5,6-dimethyl-pyrimidine derivatives allow for interaction with various biological targets:
-
Antimicrobial Activity :
- Pyrimidine derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 1 μg/mL for certain derivatives .
- The presence of the trifluoromethyl group enhances lipophilicity and bioactivity, making it a promising candidate for further development in antimicrobial therapies.
-
Antiviral Activity :
- Compounds similar to this pyrimidine derivative have demonstrated significant antiviral activity against HIV strains, with effective concentrations (EC50) in the low nanomolar range (e.g., 3.43–11.8 nM) .
- The mechanism often involves inhibition of viral replication through interference with viral enzymes or cellular pathways essential for viral propagation.
-
Anticancer Activity :
- Certain pyrimidine analogs have been reported to inhibit key signaling pathways in cancer cells, such as the EGFR pathway, leading to reduced cell proliferation and induced apoptosis .
- For instance, some derivatives showed the ability to arrest the cell cycle at the G2/M phase, indicating potential as chemotherapeutic agents.
Table 1: Summary of Biological Activities
Toxicological Profile
Preliminary studies have assessed the safety profile of related compounds in vivo. For example, no acute toxicity was observed in mice at high doses (up to 2000 mg/kg), suggesting a favorable safety margin for further testing .
Properties
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3/c1-10-11(2)21-9-24(16(10)26)8-15(25)23-6-12(7-23)27-14-5-3-4-13(22-14)17(18,19)20/h3-5,9,12H,6-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUJYJJQVAOWJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)OC3=CC=CC(=N3)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














